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Compound of Interest

Compound Name: N6-Benzyl-9H-purine-2,6-diamine

Cat. No.: B7818319

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic characteristics
of N6-Benzyl-9H-purine-2,6-diamine, also known as 2-amino-6-benzylaminopurine. Due to
the limited availability of specific experimental data for this compound in publicly accessible
databases, this document presents a theoretical spectroscopic profile based on the analysis of
closely related purine analogues. The information herein is intended to serve as a reference for
the identification and characterization of N6-Benzyl-9H-purine-2,6-diamine.

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR) and Mass
Spectrometry (MS) data for N6-Benzyl-9H-purine-2,6-diamine. These predictions are derived
from the known spectral properties of similar structures, such as 6-benzylaminopurine and O6-
benzylguanine.

Predicted *H NMR Data

Table 1: Predicted *H NMR Chemical Shifts for N6-Benzyl-9H-purine-2,6-diamine (in DMSO-
ds)
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Predicted Coupling
Protons Chemical Shift  Multiplicity Integration Constant (J,
(3, ppm) Hz)
H-8 (Purine) ~8.2 Singlet 1H -
Benzyl-H ]
_ ~72-74 Multiplet 5H -
(aromatic)
NH
] ~8.2 Broad Singlet 1H -
(Benzylamino)
NHz (Amino) ~5.9 Broad Singlet 2H -
CH:z (Benzyl) ~4.6 Doublet 2H ~ 6.0
NH (Purine) ~125 Broad Singlet 1H -

Predicted **C NMR Data

Table 2: Predicted 3C NMR Chemical Shifts for N6-Benzyl-9H-purine-2,6-diamine (in DMSO-
de)

Carbon Predicted Chemical Shift (6, ppm)
C-6 (Purine) ~ 155

C-2 (Purine) ~ 160

C-4 (Purine) ~ 150

C-8 (Purine) ~ 140

C-5 (Purine) ~115

Benzyl-C (quaternary) ~ 140

Benzyl-CH (aromatic) ~ 127 -129

CHz (Benzyl) ~43

Predicted Mass Spectrometry Data
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Table 3: Predicted Mass Spectrometry Fragmentation for N6-Benzyl-9H-purine-2,6-diamine

lon Type Predicted m/z
[M+H]* 241.12
[M-NHz]* 225.11
[Benzyl]* 91.05

Experimental Protocols

The following are generalized experimental protocols for the acquisition of NMR and MS data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated
dimethyl sulfoxide (DMSO-de).

¢ Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
e H NMR Acquisition:

o Acquire a one-dimensional proton spectrum.

o Set the spectral width to cover the range of -2 to 16 ppm.

o Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
e 13C NMR Acquisition:

o Acquire a one-dimensional carbon spectrum with proton decoupling.

o Set the spectral width to cover the range of 0 to 200 ppm.

o Alonger acquisition time will be necessary due to the lower natural abundance of 3C.

Mass Spectrometry (MS)
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e Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a
suitable solvent such as methanol or acetonitrile.

e Instrumentation: Employ a high-resolution mass spectrometer, such as a time-of-flight (TOF)
or Orbitrap instrument, coupled to an electrospray ionization (ESI) source.

o Data Acquisition:
o Infuse the sample solution into the ESI source.

o Acquire the mass spectrum in positive ion mode to observe the protonated molecule
[M+H]*.

o Perform tandem MS (MS/MS) on the parent ion to obtain fragmentation data for structural
elucidation.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the characterization of a synthesized
chemical compound using spectroscopic methods.
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Workflow for Spectroscopic Analysis

This guide provides a foundational understanding of the expected spectroscopic properties of
N6-Benzyl-9H-purine-2,6-diamine. Experimental verification is essential for the definitive
structural confirmation of this compound.

¢ To cite this document: BenchChem. [Spectroscopic Profile of N6-Benzyl-9H-purine-2,6-
diamine: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
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[https://www.benchchem.com/product/b7818319#n6-benzyl-9h-purine-2-6-diamine-
spectroscopic-data-nmr-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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